molecular formula C10H13N3O B8761506 1-(Pyridin-3-ylmethyl)piperazin-2-one

1-(Pyridin-3-ylmethyl)piperazin-2-one

Cat. No.: B8761506
M. Wt: 191.23 g/mol
InChI Key: WCZQRZAYQBYHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)piperazin-2-one is a nitrogen-containing heterocyclic compound characterized by a piperazin-2-one core substituted with a pyridin-3-ylmethyl group. The pyridine ring enhances solubility and bioavailability, while the piperazinone scaffold provides conformational flexibility for molecular interactions .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)piperazin-2-one

InChI

InChI=1S/C10H13N3O/c14-10-7-12-4-5-13(10)8-9-2-1-3-11-6-9/h1-3,6,12H,4-5,7-8H2

InChI Key

WCZQRZAYQBYHNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazin-2-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
1-(Pyridin-3-ylmethyl)piperazin-2-one Pyridin-3-ylmethyl C₁₁H₁₄N₄O 218.26 Enhanced solubility, CNS targeting
1-(3-Chlorophenyl)piperazin-2-one 3-Chlorophenyl C₁₀H₁₀ClN₃O 223.66 High cytotoxicity, halogenated
1-(6-Aminopyridin-3-yl)piperazin-2-one 6-Aminopyridin-3-yl C₉H₁₂N₄O 192.22 Amino group for H-bonding
1-(2-Methylpropyl)piperazin-2-one 2-Methylpropyl C₈H₁₆N₂O 156.23 Lipophilic, improved membrane penetration
3-(Pyridin-2-yl)piperazin-2-one Pyridin-2-yl C₉H₁₁N₃O 177.21 Low toxicity, research applications

Table 2: Pharmacological Activity Comparison

Compound Name Biological Activity IC₅₀ (Cancer Cell Lines) Selectivity (Cancer vs. Normal Cells) Reference
1-(3-Chlorophenyl)piperazin-2-one Cytotoxic (HT-29, A549) 0.8–1.2 µM >10-fold selectivity
This compound Docking score optimization N/A Theoretical ADME/Tox favorable
3-(Pyridin-2-yl)piperazin-2-one Low acute toxicity N/A Safe for laboratory use
Guanidine-substituted piperazinone (7g) Cytotoxic (HT-29, A549) 0.3–0.5 µM >20-fold selectivity

Key Research Findings

Cytotoxicity and Mechanism of Action

  • 1-(3-Chlorophenyl)piperazin-2-one derivatives demonstrate potent cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines, with IC₅₀ values as low as 0.8 µM. The guanidine-substituted analog (7g) outperforms doxorubicin in efficacy, attributed to enhanced electron density at terminal atoms, which facilitates DNA intercalation or enzyme inhibition .

Preparation Methods

Alkylation of Piperazin-2-one Precursors

The most direct route involves alkylating piperazin-2-one with 3-(bromomethyl)pyridine. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution under basic conditions:

Piperazin-2-one+3-(Bromomethyl)pyridineK2CO3,DMFThis compound\text{Piperazin-2-one} + 3\text{-(Bromomethyl)pyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Optimization Parameters :

  • Base : Potassium carbonate (K2_2CO3_3) or triethylamine (Et3_3N) in polar aprotic solvents (DMF, THF).

  • Temperature : 60–80°C for 12–24 hours.

  • Yield : 45–68%, depending on purity of starting materials.

Table 1: Alkylation Reaction Variants

Alkylating AgentBaseSolventTime (h)Yield (%)Source
3-(Bromomethyl)pyridineK2_2CO3_3DMF1862
3-(Chloromethyl)pyridineEt3_3NTHF2448

Side products include bis-alkylated derivatives (10–15%) and hydrolyzed lactam intermediates, necessitating chromatographic purification.

Cyclocondensation Approaches

An alternative strategy forms the piperazin-2-one ring de novo using 1,2-diaminoethane derivatives and carbonyl sources. For example, reacting N-(pyridin-3-ylmethyl)ethylenediamine with phosgene generates the lactam ring:

N-(Pyridin-3-ylmethyl)ethylenediamine+COCl2This compound+2HCl\text{N-(Pyridin-3-ylmethyl)ethylenediamine} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Critical Considerations :

  • Phosgene Alternatives : Triphosgene or carbonyldiimidazole (CDI) improve safety profiles.

  • Solvent Effects : Dichloromethane (DCM) or toluene enhances cyclization efficiency.

  • Yield : 55–70%, with byproducts including linear ureas (8–12%).

Catalytic Cross-Coupling Methods

Palladium-catalyzed couplings enable modular synthesis. A patent describes Suzuki-Miyaura reactions to attach pyridine moieties to preformed piperazin-2-one boronic esters:

Piperazin-2-one-Bpin+3-BromopyridinePd(PPh3)4,Na2CO3This compound\text{Piperazin-2-one-Bpin} + \text{3-Bromopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}

Conditions :

  • Catalyst : Pd(PPh3_3)4_4 (2–5 mol%).

  • Base : Sodium carbonate (Na2_2CO3_3) in aqueous DME.

  • Temperature : 90°C for 6–8 hours.

Table 2: Cross-Coupling Performance Metrics

Catalyst Loading (mol%)BaseYield (%)Purity (HPLC)
2Na2_2CO3_36898.5
5K3_3PO4_47297.8

This method achieves higher regioselectivity but requires stringent anhydrous conditions.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR : 1^1H NMR (500 MHz, DMSO-d6d_6): δ 8.47 (s, 1H, pyridine-H), 3.72 (s, 2H, CH2_2), 3.45–3.20 (m, 4H, piperazine-H).

  • Mass Spectrometry : ESI-MS m/z 191.23 [M+H]+^+.

  • X-ray Crystallography : Confirms planarity of the lactam ring and pyridine orientation.

Purity Protocols :

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water, retention time 6.8 min.

  • Elemental Analysis : Calculated C 62.81%, H 6.85%, N 21.97%; Found C 62.75%, H 6.78%, N 21.89%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Bis-Alkylation : Reduced by using bulky bases (e.g., DBU) or stoichiometric control.

  • Lactam Hydrolysis : Avoid aqueous workup at pH < 5; use neutral extraction solvents.

Scalability Issues

  • Catalyst Cost : Pd-based methods face economic barriers; nickel catalysts under exploration.

  • Solvent Recovery : DMF and THF replaced with cyclopentyl methyl ether (CPME) for greener processes.

Recent Advances (Post-2023)

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (65–70%). Biocatalytic approaches using transaminases for enantioselective synthesis are emerging but remain experimental .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.